molecular formula C18H18O3 B1360665 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-45-8

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360665
CAS No.: 898779-45-8
M. Wt: 282.3 g/mol
InChI Key: WLSCCRKZVZVLDS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone is an organic compound with the molecular formula C18H18O3 It is a derivative of benzophenone, featuring a dioxolane ring attached to the benzene ring

Scientific Research Applications

3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion. Commonly used catalysts include p-toluenesulfonic acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone may involve large-scale acetalization processes using similar catalysts and reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog with similar protective properties for carbonyl compounds.

    Benzophenone: The parent compound, lacking the dioxolane ring, used widely in organic synthesis.

    2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents

Uniqueness

3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone is unique due to the presence of both methyl groups and the dioxolane ring, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-8-13(2)10-16(9-12)17(19)14-4-3-5-15(11-14)18-20-6-7-21-18/h3-5,8-11,18H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSCCRKZVZVLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645068
Record name (3,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-45-8
Record name Methanone, (3,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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